
Butylpentyl ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butylpentyl ether is a natural product found in Mosla chinensis with data available.
Applications De Recherche Scientifique
Hydroxyl Group Protection
Butylpentyl ether, similar to substances like dimethyl-tert-butylsilyl, plays a critical role in the protection of hydroxyl groups in chemical synthesis. The stability of these ethers under various conditions, including resistance to hydrogenolysis and mild chemical reduction, makes them valuable in hydroxyl-protecting applications. This is particularly relevant in the synthesis of prostaglandins (Corey & Venkateswarlu, 1972).
Renewable Fuel Additive
Glycerol tert-butyl ethers, which share structural similarities with this compound, have been explored as bio-renewable fuel additives. Their synthesis involves the etherification reaction of glycerol with tert-butyl alcohol. When mixed with biodiesel-diesel blends, these ethers show potential for use in diesel engines, impacting engine performance and emissions (Çakmak & Ozcan, 2020).
High Octane Ethers Synthesis
Research has focused on synthesizing high octane ethers, like methyl isobutyl ether and methyl tertiary butyl ether, from coal-derived synthesis gas. This involves gasification of coal, purification of synthesis gas, and direct synthesis of ethers. These ethers, structurally related to this compound, are crucial in enhancing the octane rating of fuels (Klier et al., various years).
Etherification of Glycerol
The etherification of glycerol with tert-butyl alcohol, a process related to the synthesis of this compound, has been optimized for producing oxygenated additives to diesel fuels. The reaction conditions, catalyst loading, and solvent usage are key factors in this process (Chang & Chen, 2011).
Biodegradation of Gasoline Oxygenates
Studies on the biodegradation of gasoline additives like methyl tertiary butyl ether (MTBE) and ethyl tertiary butyl ether (ETBE) can provide insights into the environmental impact of similar compounds like this compound. These studies focus on degradation under various conditions, indicating the resilience or vulnerability of such compounds in different environments (Yeh & Novak, 1994).
Propriétés
Numéro CAS |
18636-66-3 |
|---|---|
Formule moléculaire |
C9H20O |
Poids moléculaire |
144.25 g/mol |
Nom IUPAC |
1-butoxypentane |
InChI |
InChI=1S/C9H20O/c1-3-5-7-9-10-8-6-4-2/h3-9H2,1-2H3 |
Clé InChI |
FVUDRZSBJPQJBX-UHFFFAOYSA-N |
SMILES |
CCCCCOCCCC |
SMILES canonique |
CCCCCOCCCC |
| 18636-66-3 | |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


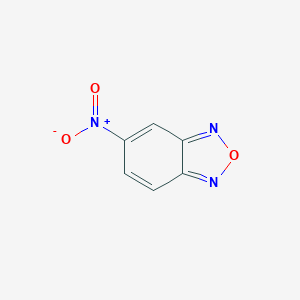
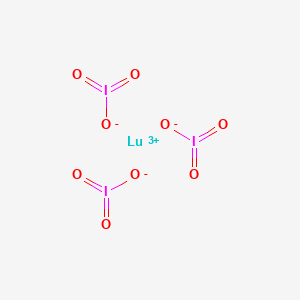
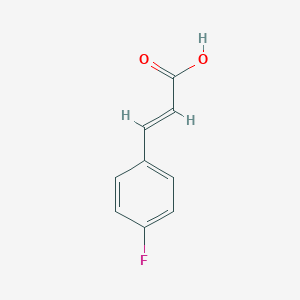
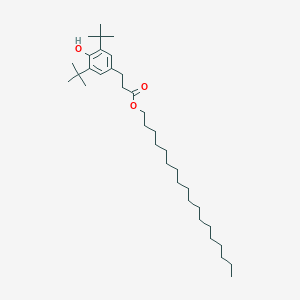
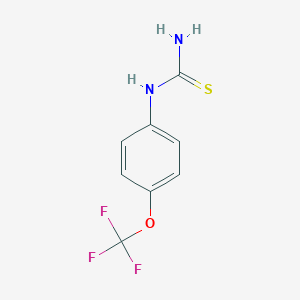
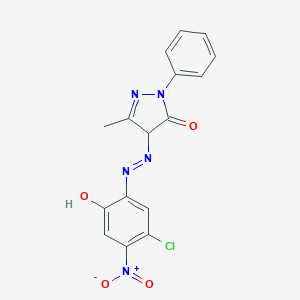
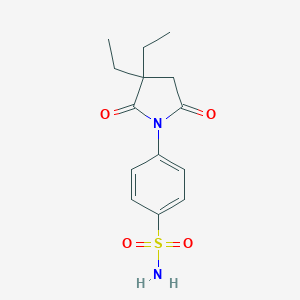
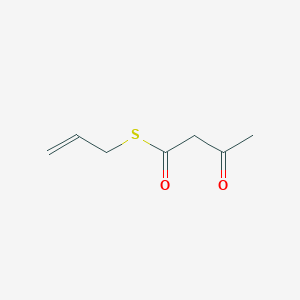
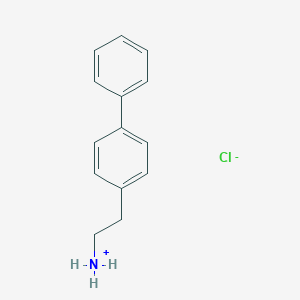
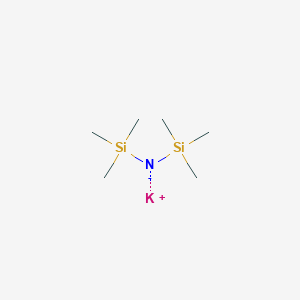
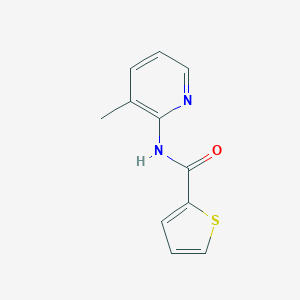
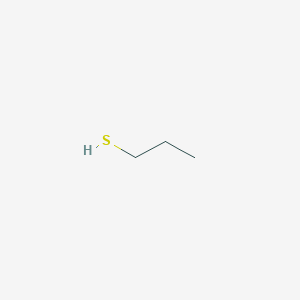
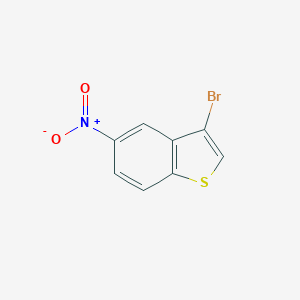
![5-[1-(2,3-Dimethylphenyl)ethenyl]-1H-imidazole](/img/structure/B107720.png)
